molecular formula C10H8N2O2 B2893511 (2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal CAS No. 64887-28-1

(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal

Cat. No.: B2893511
CAS No.: 64887-28-1
M. Wt: 188.186
InChI Key: KLDPXFHGAQCSGF-FNORWQNLSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad-spectrum biological activities, including antifungal, antiviral, and anticancer properties. This particular compound is characterized by the presence of a benzimidazole ring attached to a hydroxyprop-2-enal moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Carbendazim: A well-known benzimidazole fungicide with similar structural features.

    Albendazole: An antiparasitic benzimidazole used in the treatment of various parasitic infections.

    Mebendazole: Another antiparasitic benzimidazole with a broad spectrum of activity.

Uniqueness

(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyprop-2-enal moiety differentiates it from other benzimidazoles, potentially leading to unique reactivity and biological activity profiles.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-6,13H,(H,11,12)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDPXFHGAQCSGF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/O)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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